

Phenethyl Isobutyrate (CAS No. 103-48-0): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenethyl isobutyrate*

Cat. No.: B089656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl isobutyrate, registered under CAS number 103-48-0, is a carboxylic ester recognized for its distinct fruity, rose-like aroma.^{[1][2]} Primarily utilized as a fragrance and flavoring agent, this compound sees extensive application in the cosmetic, food, and perfume industries.^{[2][3]} This technical guide provides a comprehensive overview of **Phenethyl isobutyrate**, consolidating its physicochemical properties, spectroscopic data, synthesis and analysis protocols, and safety information. The document is intended to serve as a detailed resource for professionals in research and development.

Chemical Identity and Properties

Phenethyl isobutyrate, also known as 2-phenylethyl 2-methylpropanoate, is formed from the formal condensation of 2-phenylethanol and isobutyric acid.^[1] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents like ethanol.^[2]

Physicochemical Data

The fundamental physical and chemical properties of **Phenethyl isobutyrate** are summarized in the table below.

Property	Value	Source(s)
CAS Number	103-48-0	[1]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1]
Molecular Weight	192.25 g/mol	[1] [2]
Appearance	Clear, colorless to very pale yellow liquid	[2] [3]
Odor	Fruity, rosy, floral, honey-like	[1] [2]
Boiling Point	224 - 250 °C	[2] [3]
Density	0.988 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.4850 - 1.500	[3]
Flash Point	100 °C (212 °F) - 108.33 °C (227 °F)	[4]
Water Solubility	Insoluble; 51-160 mg/L at 20-25 °C	[1] [2]
Vapor Pressure	0.01 mmHg @ 25 °C	
LogP	3.5 at 35 °C	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Phenethyl isobutyrate**.

Spectrum Type	Key Identifiers / Data	Source(s)
GC-MS (EI)	Top 5 Peaks (m/z): 104, 43, 105, 71, 91	
¹ H NMR	Spectra available from public databases	[5]
¹³ C NMR	Spectra available from public databases	[1]
FTIR	Spectra available from public databases	[6]
Kovats Retention Index	Standard non-polar: 1368 - 1400; Standard polar: 1850 - 1935	[1]

Synthesis and Analysis Protocols

Experimental Protocol: Synthesis via Fischer Esterification

The most common method for preparing **Phenethyl isobutyrate** is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between phenethyl alcohol and isobutyric acid.[1][7]

Objective: To synthesize **Phenethyl isobutyrate** from phenethyl alcohol and isobutyric acid.

Materials:

- Phenethyl alcohol (1 mole equivalent)
- Isobutyric acid (1-1.2 mole equivalents)
- Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.5-2% mol)
- Toluene or Hexane (for azeotropic removal of water)

- 5% Sodium Bicarbonate (NaHCO_3) solution
- Saturated Sodium Chloride (NaCl) solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Diethyl ether or Ethyl acetate (for extraction)

Equipment:

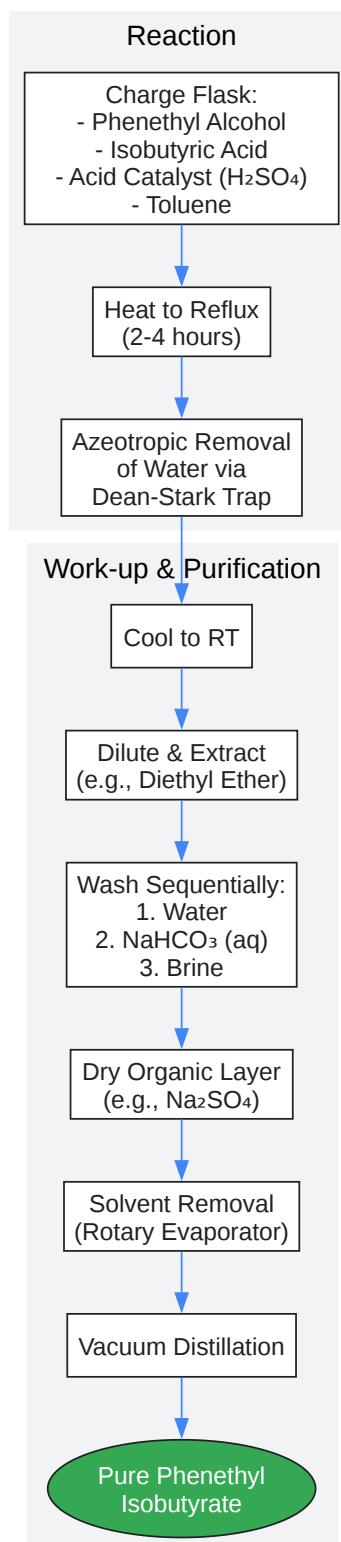
- Round-bottom flask
- Dean-Stark apparatus or Soxhlet extractor with drying agent
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: Assemble a reflux apparatus with a round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.
- Charging Reactants: To the round-bottom flask, add phenethyl alcohol, isobutyric acid, and the acid catalyst (e.g., H_2SO_4). Add toluene to fill the Dean-Stark trap.
- Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.^[7] Continue reflux for 2-4 hours, or until the theoretical amount of water has been collected.

- Work-up - Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.[8]
- Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and toluene) using a rotary evaporator.
- Purification: Purify the crude ester by vacuum distillation to obtain pure **Phenethyl isobutyrate**.[9] The product is a colorless liquid with a characteristic floral, fruity odor.[2]

Workflow for Synthesis of Phenethyl Isobutyrate

[Click to download full resolution via product page](#)Fig. 1: Synthesis and purification workflow for **Phenethyl isobutyrate**.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying **Phenethyl isobutyrate** in complex mixtures like fragrance oils or food extracts.

Objective: To identify and quantify **Phenethyl isobutyrate** using GC-MS.

Materials & Equipment:

- Gas Chromatograph with Mass Spectrometer detector (GC-MS)
- Capillary column (e.g., HP-5MS, DB-5, or similar non-polar column)
- Helium (carrier gas)
- Sample of **Phenethyl isobutyrate**
- Volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate)[[10](#)]
- Autosampler vials

Procedure:

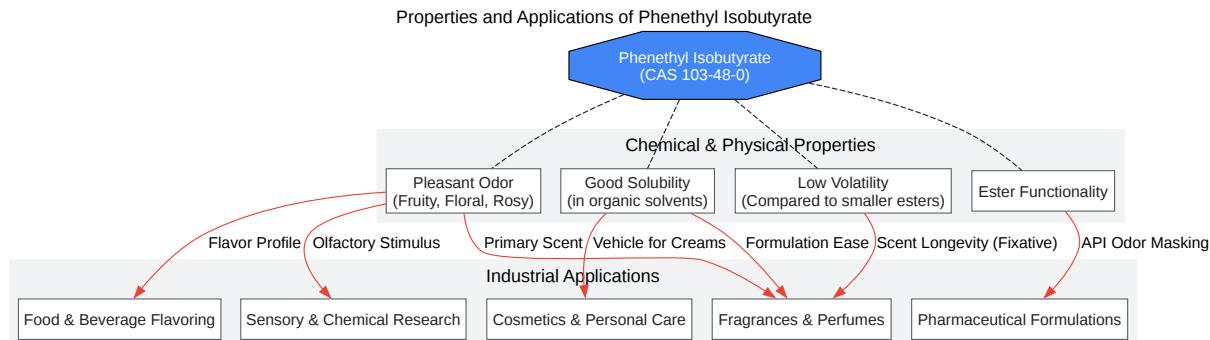
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., 10 µg/mL).[[10](#)] If analyzing a complex matrix, an extraction step (e.g., Solid Phase Microextraction - SPME) may be necessary.[[11](#)]
- Instrument Setup (Typical Parameters):
 - Injector Temperature: 250 °C
 - Injection Volume: 1 µL (split or splitless mode, depending on concentration)
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)
 - Oven Temperature Program: Start at 60-80 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to 280-300 °C, and hold for 5-10 minutes.
 - MS Transfer Line Temperature: 280 °C

- Ion Source: Electron Ionization (EI) at 70 eV
- MS Scan Range: 40-400 m/z
- Analysis: Inject the sample into the GC-MS system. The compound will be separated based on its boiling point and polarity on the GC column before being fragmented and detected by the mass spectrometer.
- Data Interpretation: Identify **Phenethyl isobutyrate** by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley). The characteristic base peak is typically at m/z 104, corresponding to the tropylidium ion ($[C_7H_7]^+$) formed after cleavage of the ester bond.

Applications and Functional Relationships

Phenethyl isobutyrate is a versatile compound with applications spanning multiple industries, driven by its specific chemical and sensory properties.^[3]

- Fragrance Industry: Its primary application is in perfumes and personal care products due to its pleasant and stable floral-fruity scent.^{[3][12]} It acts as a fragrance enhancer and fixative, prolonging the scent's longevity.^[12]
- Flavor Industry: It is a FEMA-recognized flavoring agent (FEMA 2862), used to impart sweet, fruity, and honey-like notes in beverages, baked goods, candies, and ice cream.^{[1][2]}
- Cosmetics: Beyond fragrance, it serves as a skin-conditioning agent in lotions and creams.^[3]
- Pharmaceuticals: The compound is explored for its potential in drug formulations, primarily as a fragrance to mask unpleasant odors of active pharmaceutical ingredients (APIs), thereby improving patient compliance.^{[3][13]}
- Research: In chemical and sensory research, it is used to study olfactory responses and the effects of specific aromas on mood and behavior.^[3]



[Click to download full resolution via product page](#)

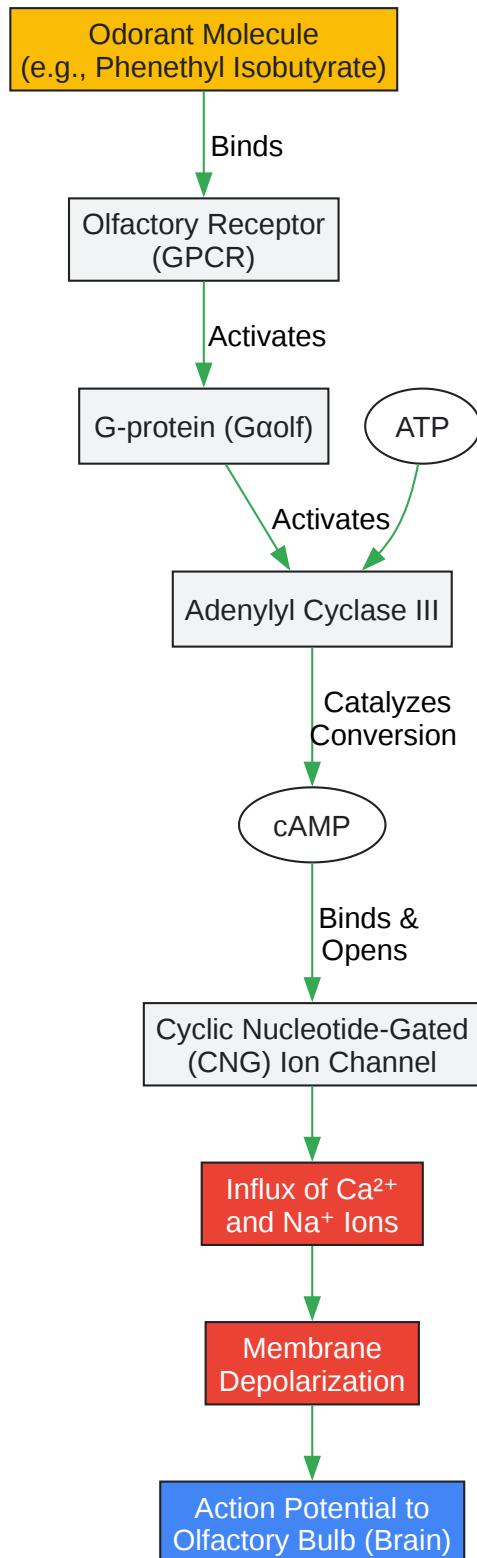
Fig. 2: Relationship between properties and applications.

Biological Activity and Signaling Pathways

As of the date of this publication, specific studies detailing the metabolic or signaling pathways directly modulated by **Phenethyl isobutyrate** in a drug development context are not readily available in the public domain. Its biological role is primarily understood in the context of olfaction.

Aromatic compounds like **Phenethyl isobutyrate** are detected by a large family of G protein-coupled receptors (GPCRs) located in the olfactory epithelium.^[14] The binding of an odorant molecule to its specific receptor initiates a signaling cascade. While the specific olfactory receptors for **Phenethyl isobutyrate** are not defined, the general pathway is well-understood.

General Olfactory Signaling Pathway

[Click to download full resolution via product page](#)Fig. 3: A general pathway for odorant perception. This is not specific to **Phenethyl isobutyrate**.

Safety and Toxicology

Phenethyl isobutyrate is considered to have low toxicity.[\[4\]](#) A toxicological and dermatological review has been published, evaluating its safety as a fragrance ingredient.[\[15\]](#)

Safety Metric	Value / Observation	Source(s)
Acute Oral Toxicity (LD50)	5,200 mg/kg (Rat)	
Skin Irritation	Causes mild skin irritation	[4]
Eye Irritation	Causes mild eye irritation	[4]
Sensitization	Not considered a sensitizer at typical concentrations	[4]
Genotoxicity	No evidence of mutagenic activity	[16]
Carcinogenicity (IARC)	Not classified as a human carcinogen	[17]
GHS Classification	Warning: May be harmful if swallowed, causes mild skin/eye irritation.	

Handling and Storage:

- Handling: Observe good industrial hygiene practices. Avoid contact with skin and eyes. Use in a well-ventilated area.[\[4\]](#)
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep container tightly closed.[\[17\]](#)
- Stability: The compound is stable under recommended storage conditions.[\[17\]](#) It may slowly hydrolyze to form isobutyric acid over time, especially under the effect of heat.[\[18\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vigon.com [vigon.com]
- 5. Phenethyl isobutyrate(103-48-0) 1H NMR spectrum [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. US3057914A - Process for the preparation of isobutyrate esters - Google Patents [patents.google.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. youtube.com [youtube.com]
- 14. Reactome | Olfactory Signaling Pathway [reactome.org]
- 15. Fragrance material review on phenethyl isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. ScenTree - Phenoxyethyl isobutyrate (CAS N° 103-60-6) [scentre.co]
- To cite this document: BenchChem. [Phenethyl Isobutyrate (CAS No. 103-48-0): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089656#phenethyl-isobutyrate-cas-number-103-48-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com